![molecular formula C21H28N4S B2434731 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea CAS No. 868228-40-4](/img/structure/B2434731.png)
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea
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Overview
Description
The compound “1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea” is a complex organic molecule. It contains a 4-methylpiperazine group, which is a heterocyclic compound containing a piperazine ring substituted by a methyl group . The compound also contains a thiourea group, which is characterized by the presence of a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 4-methylpiperazine group is a six-membered ring with two nitrogen atoms, and the thiourea group contains a sulfur atom . The exact molecular weight and formula could not be found in the search results.Scientific Research Applications
Anti-Inflammatory Agents
Studies have investigated the anti-inflammatory effects of 4-(4-Methylpiperazin-1-yl)aniline . It may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Further research is needed to understand its mechanism of action and optimize its therapeutic potential .
Antifungal Activity
The compound’s structure suggests potential antifungal properties. Researchers have synthesized related derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit antifungal activity. These derivatives could serve as leads for developing new antifungal agents .
Organic Synthesis
Organic chemists utilize this compound in various synthetic routes. Its reactivity allows for the introduction of diverse functional groups. For instance, it can undergo acylation reactions to yield valuable intermediates for further transformations .
Microhardness Studies
Researchers have employed 4-(4-Methylpiperazin-1-yl)aniline in microhardness measurements. By assessing its hardness under different loads, they gain insights into its mechanical properties. Such studies contribute to material characterization and understanding the behavior of organic solids .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . The interaction with these receptors could potentially lead to changes in cellular signaling pathways.
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have been found to exhibit alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
properties
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLKPHNYUKLXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea |
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